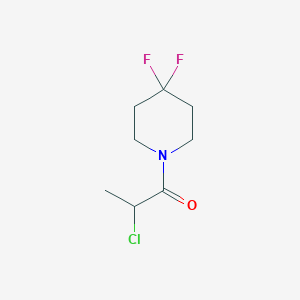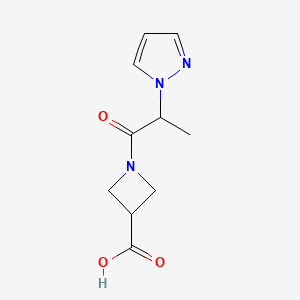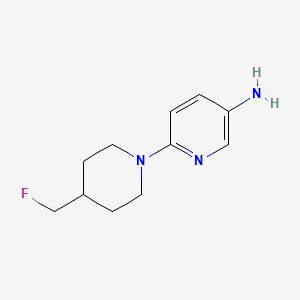
6-(4-(Fluorométhyl)pipéridin-1-yl)pyridin-3-amine
Vue d'ensemble
Description
6-(4-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine is a useful research compound. Its molecular formula is C11H16FN3 and its molecular weight is 209.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(4-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Agents antituberculeux
Les composés présentant des structures de pipéridine et de pyridine ont été étudiés pour leur potentiel en tant qu'agents antituberculeux. Par exemple, des dérivés de la pipéridine ont été synthétisés et évalués pour leur activité contre Mycobacterium tuberculosis .
Synthèse de dérivés de pipéridine
Les dérivés de la pipéridine sont précieux en chimie médicinale. La littérature récente met en évidence diverses réactions intra- et intermoléculaires conduisant à la formation de pipéridines substituées, qui peuvent être utilisées dans le développement de médicaments .
Dérivés de benzoxazole
La structure du composé suggère un potentiel pour la synthèse de dérivés de benzoxazole. Ces dérivés ont été synthétisés en utilisant des composés de pipéridine apparentés et évalués pour diverses activités biologiques .
Agents antimicrobiens et antioxydants
Des dérivés de thiourée et d'urée de la pipéridine ont été synthétisés et caractérisés pour leurs propriétés antimicrobiennes et antioxydantes. Le groupe fluorométhyle présent dans le composé en question pourrait influencer ces activités .
Mécanisme D'action
The compound also contains a pyridine ring and a fluoromethyl group. Pyridine derivatives are often used in the synthesis of pharmaceuticals due to their ability to act as a scaffold for drug molecules. The fluoromethyl group could potentially enhance the compound’s stability, bioavailability, and ability to penetrate biological membranes.
The compound’s mode of action, biochemical pathways it affects, and its pharmacokinetics would depend on its specific targets and the nature of its interactions with these targets. These properties are usually determined through extensive in vitro and in vivo studies.
Environmental factors such as pH, temperature, and the presence of other substances could potentially influence the compound’s action, efficacy, and stability . Specific details would depend on the compound’s chemical properties and its interactions with its biological targets .
Analyse Biochimique
Cellular Effects
The effects of 6-(4-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the proliferation and differentiation of cells, potentially leading to changes in cellular behavior and function. Additionally, it can impact the expression of specific genes, thereby altering the cellular response to various stimuli .
Molecular Mechanism
At the molecular level, 6-(4-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their activity. This binding can result in the inhibition or activation of these biomolecules, leading to changes in cellular processes. For example, the compound may inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(4-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 6-(4-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic outcome. Exceeding this threshold can result in toxicity, highlighting the importance of dosage optimization in preclinical studies .
Metabolic Pathways
6-(4-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in the overall metabolic state of the cell, affecting energy production, biosynthesis, and other critical cellular processes .
Transport and Distribution
The transport and distribution of 6-(4-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine within cells and tissues are essential for its activity. The compound interacts with specific transporters and binding proteins, facilitating its movement across cellular membranes. This transport is crucial for the compound’s localization and accumulation within target tissues, influencing its overall efficacy and therapeutic potential .
Subcellular Localization
The subcellular localization of 6-(4-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine is a key factor in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interaction with biomolecules and its overall impact on cellular processes .
Propriétés
IUPAC Name |
6-[4-(fluoromethyl)piperidin-1-yl]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN3/c12-7-9-3-5-15(6-4-9)11-2-1-10(13)8-14-11/h1-2,8-9H,3-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJVFRAFWDPBQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CF)C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chlorobenzo[d]thiazole-7-carboxylic acid](/img/structure/B1490798.png)
![(1-(Benzo[D]thiazol-2-YL)cyclopropyl)methanamine](/img/structure/B1490800.png)
![1-(Pyrrolidine-1-carbonyl)-6-azaspiro[2.5]octane hydrochloride](/img/structure/B1490802.png)
![2-Methyl-4-[4-(3-methylphenyl)piperazin-1-yl]butan-2-amine hydrochloride](/img/structure/B1490803.png)
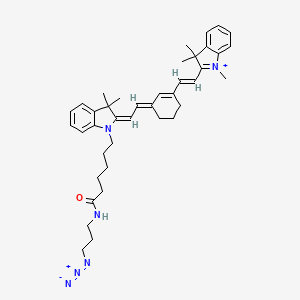
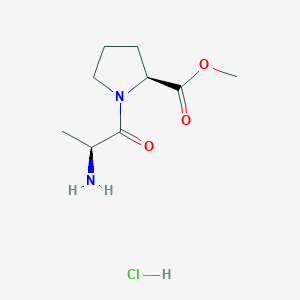


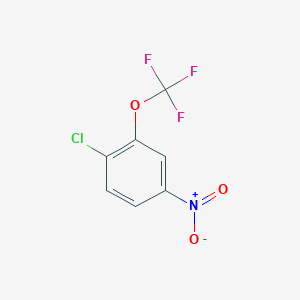
![2-{4-[2-(3,4-Dimethylpyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine dihydrochloride](/img/structure/B1490810.png)
